![molecular formula C17H21ClN2O3 B2703451 1-(4-Chlorobenzyl)-3-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)urea CAS No. 1421485-46-2](/img/structure/B2703451.png)
1-(4-Chlorobenzyl)-3-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)urea
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Description
1-(4-Chlorobenzyl)-3-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)urea, also known as CDU, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CDU is a urea derivative that possesses unique structural features, making it a promising candidate for drug development.
Scientific Research Applications
Crystal Structure Analysis
Studies on derivatives of urea, such as the analysis of the crystal structure of unsymmetrically substituted ureas, provide insights into the molecular configurations and interactions that can influence the properties and applications of these compounds in material science and drug design (Rao, Wu, Song, & Shang, 2010).
Anticonvulsant Activity
Research on urea/thiourea derivatives has demonstrated significant anticonvulsant activity, suggesting potential applications in the development of new treatments for seizure disorders. For example, a study on 4-((4,6-dimethyl-6H-1,3-thiazin-2-yl)phenylsulfonyl)urea/thiourea derivatives revealed compounds with notable efficacy in seizure models, indicating the therapeutic potential of urea derivatives in neurology (Thakur, Deshmukh, Jha, & Kumar, 2017).
Anticancer Agents
Urea derivatives have been explored for their anticancer properties, with certain compounds showing promising results in inhibiting tumor cell proliferation. This includes the study of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents, highlighting the potential of urea derivatives in oncology research (Feng et al., 2020).
Catalytic Activities and Organic Synthesis
Urea derivatives can also exhibit catalytic activities, as demonstrated by dinuclear nickel complexes with urease-like properties facilitating the synthesis of aminocyanopyridines. Such findings point to applications in catalysis and organic synthesis, where urea derivatives can enable or enhance chemical reactions (Kundu et al., 2021).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3/c1-11-9-15(12(2)23-11)16(21)7-8-19-17(22)20-10-13-3-5-14(18)6-4-13/h3-6,9,16,21H,7-8,10H2,1-2H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHFKNVUTNHQTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)NCC2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)urea |
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